5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide
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Overview
Description
5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.
Thiophene Ring Formation: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of reaction mechanisms and synthetic methodologies.
Biology
In biological research, sulfonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential activity against various bacterial strains.
Medicine
Medicinal chemistry applications may include the development of new drugs based on the sulfonamide scaffold. This compound could be screened for activity against specific diseases or conditions.
Industry
In industry, sulfonamides are used in the production of dyes, agrochemicals, and other specialty chemicals. This compound may find applications in these areas as well.
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide would depend on its specific biological target. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness
The uniqueness of 5-(3,4-dimethylisoxazol-5-yl)-N-(2-methylbenzyl)thiophene-2-sulfonamide lies in its specific structural features, such as the combination of the isoxazole and thiophene rings with the sulfonamide group. This unique structure may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
1251584-08-3 |
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Molecular Formula |
C22H20N4O3S2 |
Molecular Weight |
452.55 |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-methylsulfanyl-5,7-dioxo-6-phenyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C22H20N4O3S2/c1-13-9-10-14(2)16(11-13)23-17(27)12-25-19-18(31-21(24-19)30-3)20(28)26(22(25)29)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,23,27) |
InChI Key |
HLNHWYLBNHHBBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC(=N3)SC |
solubility |
not available |
Origin of Product |
United States |
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